molecular formula C12H26 B1196022 4-Methylundecane CAS No. 2980-69-0

4-Methylundecane

Cat. No.: B1196022
CAS No.: 2980-69-0
M. Wt: 170.33 g/mol
InChI Key: KNMXZGDUJVOTOC-UHFFFAOYSA-N
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Description

4-Methylundecane is an organic compound classified as an alkane. It has the molecular formula C₁₂H₂₆ and a molecular weight of 170.3348 g/mol . This compound is characterized by a methyl group attached to the fourth carbon of an undecane chain . It is a colorless liquid at room temperature and is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylundecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of undecane with a methylating agent under controlled conditions . This reaction typically requires a catalyst, such as aluminum chloride, and is carried out at elevated temperatures to ensure the methyl group attaches to the fourth carbon atom.

Industrial Production Methods

In industrial settings, this compound can be produced through the catalytic hydrogenation of dodecene, followed by isomerization to achieve the desired methyl substitution . This process involves the use of metal catalysts, such as platinum or palladium, and is conducted under high pressure and temperature to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methylundecane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Hydrogen gas (H₂), metal catalysts (Pt, Pd)

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Halogenated alkanes

Comparison with Similar Compounds

Similar Compounds

    Undecane: A straight-chain alkane with the formula C₁₁H₂₄.

    2-Methylundecane: An isomer of 4-Methylundecane with the methyl group attached to the second carbon.

    3-Methylundecane: Another isomer with the methyl group attached to the third carbon.

Uniqueness

This compound is unique due to the specific position of the methyl group on the fourth carbon, which can influence its physical and chemical properties compared to its isomers . This positional isomerism can affect its boiling point, reactivity, and interactions with other molecules, making it distinct in various applications.

Properties

IUPAC Name

4-methylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-4-6-7-8-9-11-12(3)10-5-2/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMXZGDUJVOTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334357
Record name 4-Methylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2980-69-0
Record name 4-Methylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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